Bienvenue dans la boutique en ligne BenchChem!

N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Medicinal chemistry Transmission-blocking antimalarials Scaffold hopping

N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396843-41-6) is a synthetic hybrid molecule that covalently links a 4-hydroxychroman moiety to a 4-oxo-4H-chromene-2-carboxamide scaffold via a methylene amide bridge. It belongs to the broader class of chromone-2-carboxamide derivatives, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities including anticancer, anti-inflammatory, and antimalarial properties.

Molecular Formula C20H17NO5
Molecular Weight 351.358
CAS No. 1396843-41-6
Cat. No. B2977804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
CAS1396843-41-6
Molecular FormulaC20H17NO5
Molecular Weight351.358
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O
InChIInChI=1S/C20H17NO5/c22-15-11-18(26-16-7-3-1-5-13(15)16)19(23)21-12-20(24)9-10-25-17-8-4-2-6-14(17)20/h1-8,11,24H,9-10,12H2,(H,21,23)
InChIKeyDQOQTUWUODRKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396843-41-6): Structural and Pharmacological Context for Research Procurement


N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1396843-41-6) is a synthetic hybrid molecule that covalently links a 4-hydroxychroman moiety to a 4-oxo-4H-chromene-2-carboxamide scaffold via a methylene amide bridge [1]. It belongs to the broader class of chromone-2-carboxamide derivatives, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities including anticancer, anti-inflammatory, and antimalarial properties [2]. The compound is structurally related to, but pharmacophore-distinct from, the N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS) class—such as DDD01035881—which has demonstrated nanomolar transmission-blocking antimalarial activity through targeting the Plasmodium falciparum Pfs16 protein [3]. This compound is primarily supplied as a research-grade chemical for in vitro and preclinical investigation.

Why N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Substituted by Generic Chromone Carboxamides or Sulfonamide Analogs


Generic substitution within the chromone-2-carboxamide class is unreliable due to the critical influence of the amide side-chain architecture on biological activity and physicochemical behavior. The target compound uniquely combines a 4-hydroxychroman-4-ylmethyl substituent with a 4-oxo-4H-chromene-2-carboxamide core—a dual chromane/chromene hybrid that differs fundamentally from the sulfonamide-linked N-4HCS series (e.g., DDD01035881) by replacing the sulfonamide group with a carboxamide linker [1]. In the broader chromone-2-carboxamide series, even minor modifications to the amide side chain have been shown to drastically alter cytotoxicity profiles; for instance, among 21 chromone carboxamide derivatives bearing diverse amide side chains, antiproliferative potency against MCF-7, OVCAR, IGROV, and HCT-116 cancer cell lines varied from inactive to highly potent depending solely on the amide substituent [2]. Computed physicochemical properties further underscore non-interchangeability: the target compound has an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 84.9 Ų, and 2 hydrogen bond donors—values that would shift markedly with any side-chain alteration, directly impacting membrane permeability, solubility, and target engagement [1].

Head-to-Head Structural, Physicochemical, and Class-Level Bioactivity Differentiation Evidence for N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide


Carboxamide vs. Sulfonamide Linker: Structural Differentiation from the N-4HCS Antimalarial Series

The target compound contains a carboxamide linker (-C(=O)NH-) bridging the 4-hydroxychroman-4-ylmethyl group and the chromone core, in contrast to the sulfonamide linker (-S(=O)₂NH-) of the well-characterized N-4HCS series (e.g., DDD01035881) [1]. This single-atom substitution (C=O vs. S=O₂) alters hydrogen-bonding geometry, electronic character, and metabolic stability. The carboxamide group is less acidic than the sulfonamide (sulfonamide N-H pKa ~10-11 vs. carboxamide N-H pKa ~15-17), resulting in a higher fraction of un-ionized species at physiological pH and potentially distinct membrane partitioning behavior [2]. The computed hydrogen bond acceptor count for the target compound is 5, whereas typical N-4HCS sulfonamides have 6 or more acceptor sites, indicating differences in target binding pharmacophore requirements [1][3].

Medicinal chemistry Transmission-blocking antimalarials Scaffold hopping

Computed Lipophilicity (XLogP3-AA = 1.8) and TPSA (84.9 Ų): Drug-Likeness Comparison with In-Class Chromone Carboxamides

The target compound exhibits a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 84.9 Ų, placing it within oral drug-like chemical space (Lipinski and Veber criteria) [1]. By comparison, N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (a positional isomer with a 3-carboxamide and 8-methoxy substitution) has a molecular weight of 381.4 g/mol, higher than the target compound's 351.4 g/mol, and incorporates an additional methoxy group that alters electronic distribution and metabolic vulnerability [2]. Within the broader chromone-2-carboxamide series, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide (a literature anticancer compound) has TPSA >100 Ų due to additional methoxy substituents, correlating with potentially reduced membrane permeability relative to the target compound [3]. These computed parameters are directly relevant to procurement decisions for ADME screening cascades.

Physicochemical profiling Drug-likeness ADME prediction

Dual Chromane-Chromene Hybrid Architecture: Scaffold Differentiation from Mono-Chromone Carboxamides

The target compound is a molecular hybrid comprising two distinct oxygen heterocycles: a saturated 4-hydroxychroman (chroman-4-ol) fragment and an unsaturated 4-oxo-4H-chromene (chromone) fragment, connected via a carboxamide methylene linker [1]. This contrasts with simpler chromone-2-carboxamides such as N-(cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide or N-allyl-4-oxo-4H-chromene-2-carboxamide, which bear only a single chromone pharmacophore . The hydroxychroman moiety introduces an additional hydrogen bond donor (the tertiary alcohol at position 4 of the chroman ring), a stereogenic center (undefined stereocenter count = 1 in PubChem), and potential for oxidative metabolism at the chroman C3-C4 bond that is absent in simpler analogs [1]. This hybrid architecture is a deliberate molecular design strategy that may confer polypharmacology or enhanced target residence time through dual binding interactions.

Molecular hybridization Fragment-based design Polypharmacology

Chromone-2-Carboxamide Class-Level Anticancer Activity and the Influence of Amide Side-Chain Variation on Cytotoxicity

Although direct cytotoxicity data for the target compound itself is not available in the primary literature, the chromone-2-carboxamide class has demonstrated quantifiable anticancer activity that is highly sensitive to the amide side chain. In a systematic study of 21 chromone carboxamide derivatives, antiproliferative potency against MCF-7 (breast), OVCAR and IGROV (ovarian), and HCT-116 (colon) cancer cell lines varied from IC50 >100 µM to IC50 <10 µM depending on the amide substituent, with N-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide and N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-2-carboxamide emerging among the most potent derivatives [1]. Separately, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide achieved IC50 values of 29.5 µM (MCF-7) and 25.7 µM (SK-BR-3) [2]. The target compound's unique 4-hydroxychroman-4-ylmethyl side chain has not been evaluated in these published cytotoxicity panels, representing an unexplored region of SAR space that may yield differentiated activity profiles.

Anticancer screening Structure-activity relationship Chromone carboxamides

High-Value Research Procurement Scenarios for N-((4-Hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Based on Differentiated Structural Evidence


Scaffold-Hopping Comparator for N-4HCS Sulfonamide Antimalarial Lead Optimization

Research groups optimizing the DDD01035881/N-4HCS sulfonamide series for malaria transmission-blocking activity can procure this compound as a direct carboxamide analog for scaffold-hopping SAR studies. The carboxamide-for-sulfonamide replacement preserves the 4-hydroxychroman-4-ylmethyl recognition element while altering linker electronics (C=O vs. S=O₂), H-bond acceptor count (5 vs. 6+), and N-H acidity (pKa ~15-17 vs. ~10-11) [1]. Comparative evaluation in the standard P. falciparum dual gamete formation assay [2] would reveal whether the carboxamide linker can substitute for the sulfonamide in engaging the Pfs16 target, potentially yielding analogs with improved metabolic stability or off-target selectivity.

Expanding the Chromone-2-Carboxamide Anticancer SAR Matrix with an Untested Side Chain

This compound fills a specific and currently vacant position in the chromone-2-carboxamide anticancer SAR matrix: the N-(4-hydroxychroman-4-ylmethyl) substituent. Published cytotoxicity data cover phenyl, substituted phenyl, cyclohexyl, and heteroaryl amide side chains [1], but the 4-hydroxychroman-4-ylmethyl group—with its additional hydrogen bond donor/acceptor capacity and saturated chroman ring—has not been evaluated in any MCF-7, OVCAR, IGROV, HCT-116, or SK-BR-3 cytotoxicity panel [2]. Procuring this compound enables an immediate, publishable contribution to chromone SAR while potentially uncovering a novel activity cliff.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Profiling in Dual Heterocycle Series

With a computed XLogP3-AA of 1.8, TPSA of 84.9 Ų, and only 3 rotatable bonds, this compound occupies favorable oral drug-like chemical space [1]. Its dual chromane-chromene architecture provides a unique probe for assessing how dual heterocycle hybridization impacts experimental logD, Caco-2 permeability, microsomal stability, and CYP450 inhibition relative to simpler mono-chromone carboxamides [2]. Such data are directly relevant for groups building ADME prediction models or screening cascades for chromone-based lead series.

Enantiomeric Separation and Stereochemical SAR Investigation

The compound contains an undefined stereocenter at the 4-position of the chroman ring (PubChem undefined atom stereocenter count = 1) [1], indicating it is supplied as a racemate. For laboratories equipped with chiral chromatographic capabilities, procurement enables resolution of the enantiomers and subsequent evaluation in stereospecific biological assays. Differential activity between enantiomers at this center could reveal chiral recognition elements critical for target engagement, providing a clear avenue for IP generation and further lead optimization.

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.